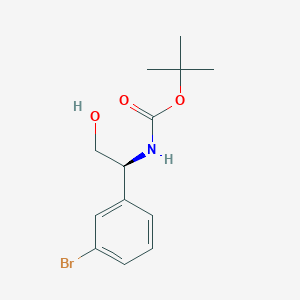

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, also known as SBHEC, is an organic compound and a member of the tert-butylcarbamate family. It is a versatile compound that has a wide range of applications in the field of scientific research and laboratory experiments. SBHEC has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which is structurally similar to the compound , was explored. This study, conducted by Piovan et al. (2011), focused on the lipase-catalyzed transesterification reaction. The researchers utilized Candida antarctica lipase B to obtain optically pure (R)- and (S)-enantiomers. This process displayed significant enantioselectivity, demonstrating the compound's potential in creating chiral molecules for various applications in organic synthesis (Piovan, Pasquini, & Andrade, 2011).

Novel Reduction of Perfluoroalkyl Ketones

In a study on the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, Sokeirik et al. (2006) discovered an unexpected formation of a 1-hydroxy-1H-perfluorooctyl compound. This finding underscores the reactivity of similar carbamates under specific conditions, highlighting their utility in organic synthesis, particularly in the formation of complex fluoroorganic compounds (Sokeirik et al., 2006).

Synthesis and Organic Photovoltaic Applications

Chmovzh and Rakitin (2021) synthesized triarylamino derivatives using tert-butyl carbamate derivatives. The tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, obtained through Suzuki cross-coupling, is pertinent due to its application in organic photovoltaic materials. This research showcases the potential of such carbamates in the synthesis of materials for renewable energy applications (Chmovzh & Rakitin, 2021).

Synthetic Intermediate for Natural Product Derivatives

Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate for the natural product jaspine B. Jaspine B, derived from various sponges, shows cytotoxic activity against human carcinoma cell lines. This study illustrates the role of similar carbamates as intermediates in the synthesis of biologically active natural product derivatives (Tang et al., 2014).

Mechanism of Action

- By binding covalently to a serine residue in the enzyme’s active site, the compound inhibits AChE. This inhibition leads to an accumulation of acetylcholine, overstimulation of acetylcholine receptors, and subsequent toxicity .

Target of Action

Mode of Action

properties

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSVECFBQRKMKO-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2473421.png)

![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)

![4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2473430.png)

![3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2473432.png)

![4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2473433.png)

![N-(3-isopropoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473436.png)